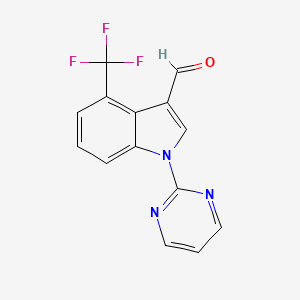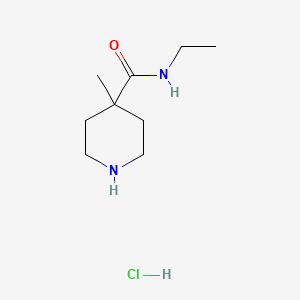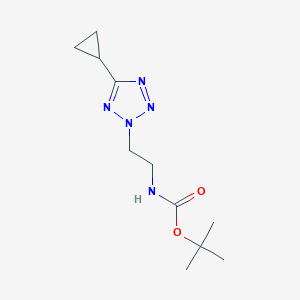
1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carbaldehyde: is a complex organic compound that features a pyrimidine ring, an indole structure, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Pyrimidine Ring Formation: The pyrimidine ring can be constructed through cyclization reactions involving appropriate precursors like amidines or guanidines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted indole derivatives
Scientific Research Applications
1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Pyrimidin-2-yl-4-(trifluoromethyl)phenylsulfonylpiperazine
- 1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol
Uniqueness
1-Pyrimidin-2-yl-4-(trifluoromethyl)-1H-indole-3-carbaldehyde is unique due to its combination of a pyrimidine ring, an indole structure, and a trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H8F3N3O |
|---|---|
Molecular Weight |
291.23 g/mol |
IUPAC Name |
1-pyrimidin-2-yl-4-(trifluoromethyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C14H8F3N3O/c15-14(16,17)10-3-1-4-11-12(10)9(8-21)7-20(11)13-18-5-2-6-19-13/h1-8H |
InChI Key |
IEDJVYVKAFONAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N(C=C2C=O)C3=NC=CC=N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate](/img/structure/B13931825.png)
![2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane](/img/structure/B13931829.png)


![4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13931842.png)
![Ethyl 2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13931845.png)


![3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester](/img/structure/B13931862.png)




![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid](/img/structure/B13931875.png)
